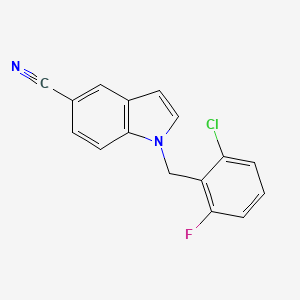

1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile is a synthetic organic compound characterized by the presence of a chloro and fluoro substituent on a benzyl group attached to an indole core with a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and indole-5-carbonitrile.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Procedure: The 2-chloro-6-fluorobenzyl chloride is added dropwise to a solution of indole-5-carbonitrile and the base in DMF. The mixture is stirred at elevated temperatures (around 80-100°C) for several hours to ensure complete reaction.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The indole core can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

- Substituted indole derivatives

- Oxidized or reduced indole compounds

- Biaryl compounds from coupling reactions

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Wirkmechanismus

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile depends on its specific application:

Pharmacological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Biochemical Pathways: It can influence biochemical pathways by acting as an inhibitor or activator of key enzymes involved in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-6-fluorobenzyl chloride

- 2-Chloro-6-fluorobenzylamine

- 2-Chloro-6-fluorobenzaldehyde

Uniqueness: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile is unique due to the combination of its indole core with the chloro and fluoro substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Biologische Aktivität

1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its structural features that may confer various biological activities. The indole framework is well-known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral effects. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that compounds within the indole class can act as inhibitors or modulators of enzymes and receptors involved in various biochemical pathways. For instance, indole derivatives have shown promise in inhibiting key enzymes linked to inflammation and cancer progression .

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including those similar to this compound, in combating viral infections. For example, compounds with indole moieties have been shown to inhibit the main protease (M pro) of SARS-CoV-2, effectively blocking viral replication. The compound 5h, closely related to the target compound, exhibited high potency against SARS-CoV-2 without significant cytotoxicity at concentrations up to 200 µM .

Anti-inflammatory Activity

Indole derivatives are also recognized for their anti-inflammatory properties. A study on benzylindoles demonstrated their capacity to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. The IC50 values for some related compounds were reported in the low micromolar range, indicating substantial inhibitory potential .

Anticancer Activity

The anticancer potential of indole derivatives has been extensively documented. Indoles can induce apoptosis in cancer cells and inhibit tumor growth by targeting various signaling pathways. The presence of halogen substituents (like chlorine and fluorine) can enhance the bioactivity and selectivity of these compounds against cancer cells.

Data Summary

| Biological Activity | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Antiviral (SARS-CoV-2) | 5h | 4.2 ± 0.7 | |

| Anti-inflammatory (cPLA2α) | Benzylindoles | 1.1 - >10 | |

| Anticancer (general) | Various Indoles | Varies widely |

Case Studies

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of indole derivatives against SARS-CoV-2, compound 5h was found to inhibit viral replication effectively while maintaining low cytotoxicity levels in human lung cells. This suggests that similar compounds could be developed into therapeutic agents against COVID-19 .

Case Study 2: Inhibition of Inflammatory Pathways

Research on the inhibition of cPLA2α by indole derivatives revealed that certain compounds could significantly reduce inflammatory markers in vitro. These findings support the potential use of such compounds in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]indole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN2/c17-14-2-1-3-15(18)13(14)10-20-7-6-12-8-11(9-19)4-5-16(12)20/h1-8H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRJUHAHIRRILB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=CC3=C2C=CC(=C3)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.